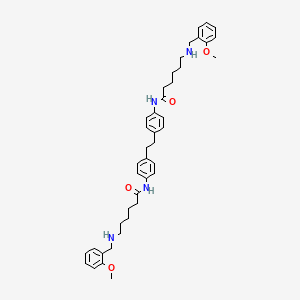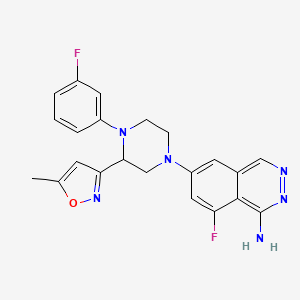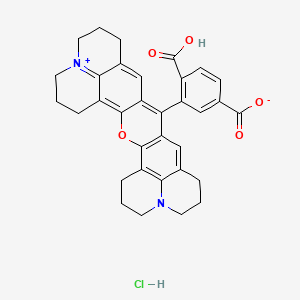
D-Dimannuronic acid (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-マンヌロン酸(ナトリウム塩)は、褐藻から抽出されたアルギン酸抽出物です。 マンヌロン酸ユニットからなる多糖であり、硫酸化ポリマンヌロン酸誘導オリゴ糖の合成に一般的に使用されます 。この化合物は、化学、生物学、医学、および産業を含むさまざまな分野での用途で知られています。
準備方法
合成経路と反応条件: D-マンヌロン酸(ナトリウム塩)は通常、褐藻から抽出されます。抽出プロセスには、褐藻の細胞壁に見られる天然多糖であるアルギン酸の加水分解が含まれます。 加水分解プロセスにより、アルギン酸はマンヌロン酸などの構成モノマーに分解されます .
工業生産方法: 工業環境では、D-マンヌロン酸(ナトリウム塩)の生産には、イオン交換ゲル化やマイクロフルイディクスなどの高度な技術が使用されます。 これらの方法により、D-マンヌロン酸(ナトリウム塩)を取得するためにさらに処理できるアルギン酸ナトリウムビーズを制御された方法で生成できます .
化学反応の分析
反応の種類: D-マンヌロン酸(ナトリウム塩)は、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。これらの反応は、化合物の特性を変更し、その用途を向上させるために不可欠です。
一般的な試薬と条件: D-マンヌロン酸(ナトリウム塩)を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、通常、最適な反応速度と製品収率を確保するために、制御された温度とpHレベルを必要とします .
生成される主要な生成物: D-マンヌロン酸(ナトリウム塩)の反応から生成される主要な生成物には、硫酸化ポリマンヌロン酸誘導オリゴ糖が含まれます。 これらの製品は、医学やバイオテクノロジーを含むさまざまな分野で重要な用途があります .
科学的研究の応用
D-マンヌロン酸(ナトリウム塩)は、科学研究において幅広い用途があります。化学では、さまざまなオリゴ糖の合成のための前駆体として使用されます。生物学では、多糖の特性と機能を研究するために使用されます。 産業では、生分解性材料の製造や、さまざまな製剤における安定剤として使用されます .
作用機序
D-マンヌロン酸(ナトリウム塩)の作用機序には、特定の分子標的および経路との相互作用が含まれます。特定の酵素や受容体の活性を調節することが知られており、さまざまな生物学的効果をもたらします。 たとえば、特定の炎症性メディエーターの活性を阻害することが示されており、抗炎症療法の候補となっています .
類似の化合物との比較
D-マンヌロン酸(ナトリウム塩)は、構造と特性において他の類似の化合物とは異なります。 類似の化合物には、D-テトラマンヌロン酸、D-ペンタマンヌロン酸、およびD-トリマンヌロン酸が含まれます 。これらの化合物は、類似の構造的特徴を共有していますが、特定の用途と特性が異なります。D-マンヌロン酸(ナトリウム塩)は、その高純度と特定の生物学的活性によって際立っています。
類似化合物との比較
D-Dimannuronic acid (sodium) is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, and D-Trimannuronic acid . These compounds share similar structural features but differ in their specific applications and properties. D-Dimannuronic acid (sodium) stands out due to its high purity and specific biological activities.
特性
分子式 |
C12H17NaO13 |
|---|---|
分子量 |
392.24 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |
InChIキー |
KWEWZYQXSGQEFZ-RJCNRZPOSA-M |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



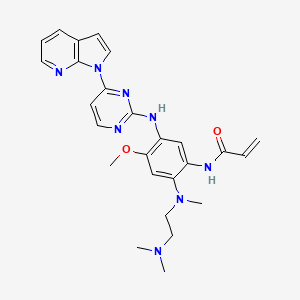
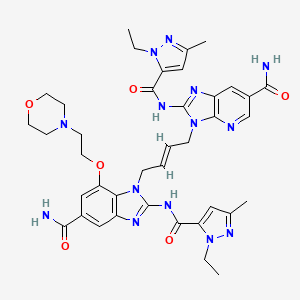
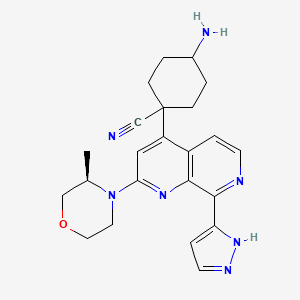
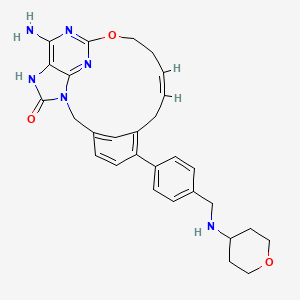

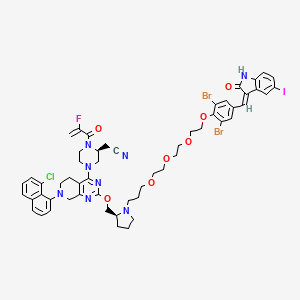
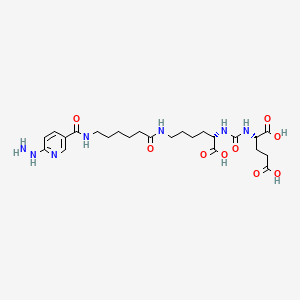
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

furan-6-yl] nitrate](/img/structure/B12391928.png)
